(2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR and ¹³C NMR spectra provide critical insights into the compound’s structure:
- ¹H NMR :
- Cyclohexyl protons : Multiplet signals between δ 1.4–1.8 ppm (axial and equatorial H).
- Amino proton : A broad singlet near δ 1.9 ppm (exchangeable with D₂O).
- Methylene protons : Adjacent to the ester carbonyl (C4) resonate at δ 2.3–2.5 ppm.
- Carboxylic acid proton : A downfield singlet at δ 12.1 ppm.
- ¹³C NMR :
These assignments align with analogous glutamic acid derivatives.
Infrared (IR) and Mass Spectrometric (MS) Profiling
IR spectroscopy reveals key functional groups:
- Ester C=O stretch : Strong absorption at 1743 cm⁻¹ .
- Carboxylic acid O-H stretch : Broad band near 3000–3300 cm⁻¹ .
- N-H bend (amino group) : Medium peak at 1600 cm⁻¹ .
Mass spectrometry (EI-MS) exhibits:
- Molecular ion peak : m/z 229.27 (M⁺), consistent with the molecular weight.
- Fragmentation patterns :
Crystallographic Studies and Conformational Dynamics
While direct crystallographic data for this compound are limited, studies on structurally related esters (e.g., 5-methoxy-3-(methoxycarbonyl)-5-oxopentanoic acid) reveal hydrogen-bonding networks between the carboxylic acid and ester groups. The cyclohexyl group’s chair conformation minimizes steric clashes, while the pentanoic acid chain adopts a gauche conformation to optimize intramolecular interactions.
Conformational flexibility is observed at the ester linkage (C5-O bond), allowing rotation between the cyclohexyl and glutamic acid moieties. This dynamic behavior impacts packing in the solid state, often yielding monoclinic or orthorhombic crystal systems in analogous compounds.
Table 1: Key Spectroscopic Data
| Technique | Characteristic Peaks | Assignment |
|---|---|---|
| ¹H NMR (500 MHz) | δ 1.4–1.8 (m, 10H) | Cyclohexyl protons |
| δ 2.3–2.5 (m, 2H) | C4 methylene protons | |
| ¹³C NMR | δ 170.5 (s) | Ester carbonyl (C5) |
| IR | 1743 cm⁻¹ | Ester C=O stretch |
| MS | m/z 229.27 (M⁺) | Molecular ion |
Properties
IUPAC Name |
(2R)-2-amino-5-cyclohexyloxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c12-9(11(14)15)6-7-10(13)16-8-4-2-1-3-5-8/h8-9H,1-7,12H2,(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYMWKYNCWQUOY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)CC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Overview
(2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid is a γ-ester derivative of glutamic acid, characterized by a cyclohexyloxy group at the γ-carboxyl position and an (R)-configured α-amino group. Its molecular formula is $$ \text{C}{11}\text{H}{19}\text{NO}_4 $$, with a molecular weight of 229.28 g/mol. The compound’s SMILES notation ($$ \text{NC(CCC(=O)OC1CCCCC1)C(O)=O} $$) confirms the esterification of the γ-carboxyl group with cyclohexanol.
Synthetic Strategies and Methodologies
Starting Material Selection
The synthesis typically begins with enantiomerically pure glutamic acid. For the (2R)-configured product, D-glutamic acid serves as the chiral precursor, whereas L-glutamic acid yields the (2S)-enantiomer. Industrial routes often prioritize L-glutamic acid due to its commercial availability, necessitating resolution steps for (2R)-isomer production.
Table 1: Key Starting Materials and Their Roles
| Component | Role | Purity Requirements |
|---|---|---|
| D-Glutamic acid | Chiral backbone | ≥98% enantiomeric excess |
| Cyclohexanol | Esterifying agent | Anhydrous, ≥99% |
| Fmoc-OSu | Amino-protecting reagent | ≥95% |
| Di-tert-butyl dicarbonate | Carboxyl-protecting reagent | ≥97% |
Stepwise Synthesis Protocol
Amino Group Protection
The α-amino group is protected to prevent undesired side reactions during esterification. Fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups are widely used due to their stability under esterification conditions.
Example Protocol (Fmoc Protection):
- Dissolve D-glutamic acid (0.50 mol) in a 1:2 (v/v) water-acetone mixture.
- Add sodium bicarbonate (3.0 eq) and Fmoc-OSu (1.05 eq).
- Stir at 25°C for 12 hours, yielding Fmoc-D-glutamic acid (96% isolated yield).
γ-Carboxyl Esterification
The γ-carboxyl group is selectively esterified with cyclohexanol using carbodiimide-based coupling agents (e.g., DCC, EDCl) or acid catalysis.
Acid-Catalyzed Esterification:
- Combine Fmoc-D-glutamic acid (1.0 eq) with cyclohexanol (3.0 eq) in toluene.
- Add p-toluenesulfonic acid (0.1 eq) and reflux at 110°C for 4 hours.
- Isolate Fmoc-D-glutamic acid γ-cyclohexyl ester via extraction (ethyl acetate/water) and vacuum distillation (89% yield).
Deprotection of the α-Amino Group
The Fmoc group is cleaved under basic conditions (e.g., piperidine in DMF), yielding the free amino ester.
Deprotection Steps:
Industrial-Scale Optimization
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance reaction control and scalability. Key parameters include:
- Residence time: 10–15 minutes for esterification.
- Temperature gradient: 25°C (mixing) → 110°C (reaction).
- Catalyst recycling: Immobilized p-toluenesulfonic acid on silica gel.
Purification Techniques
Comparative Analysis of Synthetic Routes
Table 2: Yield and Efficiency Across Methods
| Method | Protecting Group | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fmoc/acid catalysis | Fmoc | p-TsOH | 89 | 99.5 |
| Boc/carbodiimide | Boc | EDCl | 82 | 98.7 |
| Enzymatic esterification | None | Lipase CAL-B | 78 | 97.2 |
Key Findings:
Challenges and Mitigation Strategies
Stereochemical Integrity
Racemization at the α-carbon during esterification is minimized by:
Byproduct Formation
- Cyclohexyl ethers: Suppressed by stoichiometric control (cyclohexanol ≤3.0 eq).
- Di-esters: Prevented through selective γ-carboxyl activation.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Applications
Antitumor Activity
One of the primary applications of (2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid is its potential as an antitumor agent. Research indicates that this compound exhibits a strong inhibitory effect on the ATPase activity of the TIP48/TIP49 complex, which is implicated in tumor growth and proliferation. A patent describes its use in developing pharmaceuticals aimed at treating various cancers, including leukemia and lung cancer .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It is thought to modulate neurotransmitter release and could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that it may help improve cognitive function by enhancing synaptic plasticity .
Biochemical Research
Metabolic Pathways
In biochemical studies, this compound plays a role as a metabolite in various organisms, including humans and model organisms like Escherichia coli. Its involvement in metabolic pathways highlights its significance in understanding amino acid metabolism and related disorders .
Synthesis and Derivatives
Chemical Synthesis
The synthesis of this compound has been explored to develop derivatives with enhanced biological activities. Various synthetic routes have been reported, allowing for modifications that can alter its pharmacological properties. These derivatives are being assessed for improved efficacy against specific targets in cancer therapy .
Case Studies
Mechanism of Action
The mechanism of action of (2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biochemical pathways by binding to these targets and altering their activity. This can result in changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Boc-Protected Derivative: (2R)-5-Cyclohexyloxy-2-[(tert-Butoxycarbonyl)amino]-5-oxopentanoic Acid
- Molecular Formula: C₁₆H₂₇NO₅
- Key Differences: The tert-butoxycarbonyl (Boc) group protects the amino group, increasing molecular weight (313.39 g/mol vs. ~245.27 g/mol) and stability. Requires deprotection (e.g., via acidolysis) for use in peptide coupling, unlike the free amino group in the target compound.
- Applications : Preferred as a stable intermediate in solid-phase peptide synthesis (SPPS) .
2.2. (2R)-2-Amino-5-oxohexanoic Acid
- Molecular Formula: C₆H₁₁NO₃
- Key Differences: Shorter carbon chain (hexanoic acid vs. pentanoic acid) and absence of the cyclohexyloxy group. Lower molecular weight (145.16 g/mol) and reduced lipophilicity (LogP ~-1.2 vs. estimated ~1.5 for the target compound).
- Applications: Simpler structure suitable for metabolic studies or as a precursor in amino acid derivatives .
2.3. 5-[(2-Amino-1H-Benzimidazol-6-yl)amino]-5-oxopentanoic Acid
- Molecular Formula : C₁₂H₁₄N₄O₃
- Key Differences: A benzimidazole-amino group replaces the cyclohexyloxy moiety, introducing aromaticity and hydrogen-bonding capacity. Higher polar surface area (PSA ~120 Ų vs. ~90 Ų for the target compound) due to the benzimidazole ring.
- Applications: Potential enzyme inhibitor due to π-π stacking interactions with aromatic residues in active sites .
2.4. (2S)-2-Amino-3,3-Dimethyl-5-Phenylpentanoic Acid
- Molecular Formula: C₁₃H₁₇NO₂
- Key Differences :
- S-configuration at the α-carbon vs. R-configuration in the target compound.
- Bulky 3,3-dimethyl and 5-phenyl groups enhance steric hindrance and hydrophobicity (LogP ~2.8).
- Applications : Designed for chiral drug synthesis or as a conformational constraint in peptides .
2.5. 5-Aminolevulinic Acid (5-ALA)
- Molecular Formula: C₅H₉NO₃
- Converts to protoporphyrin IX, a photosensitizer, under physiological conditions.
- Applications : Clinically used in photodynamic therapy (PDT) for tumors .
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Utility: The free amino group allows direct incorporation into peptides without deprotection steps, streamlining synthesis compared to Boc-protected derivatives .
- Biological Interactions : Unlike benzimidazole-containing analogs, the cyclohexyloxy group avoids aromatic interactions but may favor binding to aliphatic protein domains or lipid membranes .
- Therapeutic Potential: While 5-ALA is metabolically active in PDT, the target compound’s structural differences suggest divergent applications, such as protease inhibition or antibiotic design .
Biological Activity
(2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid, often referred to as a derivative of amino acids, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is structurally related to other bioactive amino acids and has been synthesized and evaluated for various pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a cyclohexyl group and an oxo group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds similar to this compound. In one study, derivatives were tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antimicrobial activity, with inhibition zones measured in millimeters.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | P. aeruginosa | 12 |
The study concluded that specific structural modifications could enhance antimicrobial efficacy, suggesting that this compound might possess similar or enhanced properties .
Antioxidant Activity
In addition to antimicrobial properties, antioxidant activity was assessed using the DPPH assay. Compounds derived from similar structures showed varying degrees of radical scavenging ability.
Table 2: DPPH Scavenging Activity of Related Compounds
| Compound | % Inhibition at 100 µM |
|---|---|
| Compound A | 54.1 |
| Compound B | 63.3 |
| BHT | 90.4 |
These findings indicate that certain derivatives exhibit promising antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .
Cytotoxic Activity
The cytotoxic effects of this compound were evaluated against several cancer cell lines, including melanoma and colorectal carcinoma. The IC50 values were determined to assess the potency of the compound.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| WM793 (Melanoma) | 0.66 |
| HCT116 (Colorectal) | 0.88 |
The results demonstrated a time-dependent increase in cytotoxicity, suggesting that prolonged exposure enhances the compound's effectiveness against tumor cells .
The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that its activity may involve:
- Disruption of Microtubule Formation : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis : Evidence indicates that certain derivatives promote apoptotic pathways in cancer cells, enhancing their cytotoxic effects.
- Antioxidant Mechanisms : The ability to scavenge free radicals may contribute to its protective effects against oxidative damage in cells.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the structure of this compound. Researchers synthesized a series of compounds and tested their biological activities across different assays. The most promising candidates demonstrated significant antimicrobial and cytotoxic activities, warranting further exploration into their therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for (2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves introducing the cyclohexyloxy group via nucleophilic substitution or coupling reactions. For example:
- Step 1 : Start with a protected (R)-2-aminopentanoic acid derivative.
- Step 2 : React with cyclohexanol derivatives (e.g., cyclohexyl bromide) under basic conditions (e.g., K₂CO₃) to form the ether linkage.
- Step 3 : Deprotect the amino group using catalytic hydrogenation or acid hydrolysis.
Key parameters include temperature (60–80°C for substitution reactions), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 substrate:cyclohexyl reagent). Yield optimization may require iterative adjustments to avoid side products like over-alkylation .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column with UV detection (λ = 210–220 nm) to assess purity (>95%).
- NMR : ¹H and ¹³C NMR to verify stereochemistry (e.g., δ 1.2–1.8 ppm for cyclohexyl protons, δ 5.0–5.5 ppm for oxo group).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (theoretical [M+H]⁺ = 274.3 g/mol).
Cross-validate results with computational data (PubChem InChIKey: FEHBUZYBKUOFIA-UHFFFAOYSA-N) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via HPLC.
- Thermal Stability : Heat samples to 40–60°C and analyze decomposition products.
Preliminary data suggest instability in strongly acidic (pH < 3) or basic (pH > 9) conditions, with cyclohexyloxy group hydrolysis as a major degradation pathway .
Q. What biochemical pathways or enzymatic systems interact with this compound?
- Methodological Answer : While direct pathways are underexplored, structural analogs (e.g., 5-aminolevulinic acid) participate in porphyrin biosynthesis. Hypothesize interactions with:
- Aminotransferases : Due to the α-amino group.
- Esterases : Potential cleavage of the cyclohexyloxy moiety.
Validate via enzyme inhibition assays (e.g., UV-Vis kinetics) and metabolic profiling in cell lysates .
Advanced Research Questions
Q. How can enantiomeric impurities be minimized during synthesis, and what analytical methods detect them?
- Methodological Answer :
- Stereoselective Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) to enhance (R)-enantiomer yield.
- Enzymatic Resolution : Employ lipases or acylases to hydrolyze undesired (S)-isomers.
- Chiral HPLC : Utilize columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers (retention time differences ≥ 2 min) .
Q. What strategies enable site-specific isotopic labeling (e.g., ¹³C, ¹⁵N) for metabolic tracing studies?
- Methodological Answer :
- ¹³C-Labeling : Introduce ¹³C at the oxo group via reaction with NaH¹³CO₃ during synthesis.
- ¹⁵N-Labeling : Use ¹⁵N-enriched ammonia during amino group deprotection.
Validate labeling efficiency using LC-MS/MS and compare to unlabeled controls. Isotopomer distributions should align with synthetic pathways (e.g., >98% enrichment) .
Q. How does the compound behave in biological matrices (e.g., plasma, liver microsomes)?
- Methodological Answer :
- Plasma Stability : Incubate with 10% plasma at 37°C; quench with acetonitrile and analyze via LC-MS.
- Microsomal Metabolism : Use liver microsomes + NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at cyclohexyl group).
Preliminary models suggest moderate metabolic stability (t₁/₂ > 2 hours in plasma) but rapid hepatic clearance due to CYP450-mediated oxidation .
Q. What computational tools predict interactions between this compound and target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with enzyme crystal structures (e.g., PDB IDs) to predict binding affinities.
- MD Simulations : Run GROMACS for 100 ns to assess conformational stability of ligand-enzyme complexes.
Cross-correlate results with in vitro assays (e.g., IC₅₀ values) to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
